molecular formula C12H9Cl2FN4O2 B13891832 5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole

5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole

Cat. No.: B13891832
M. Wt: 331.13 g/mol
InChI Key: UBVVEAXPUVPRHS-UHFFFAOYSA-N
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Description

5-Chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole is a pyrazole-based compound featuring a complex carbamate-linked substituent. The pyrazole core is substituted with a chlorine atom at position 5, a methyl group at position 1, and a carbamate functional group at position 4. The carbamate moiety connects to a 2-chloro-6-fluorophenylmethyleneamine group, introducing steric bulk and electron-withdrawing effects.

Properties

Molecular Formula

C12H9Cl2FN4O2

Molecular Weight

331.13 g/mol

IUPAC Name

[(2-chloro-6-fluorophenyl)methylideneamino] N-(5-chloro-1-methylpyrazol-4-yl)carbamate

InChI

InChI=1S/C12H9Cl2FN4O2/c1-19-11(14)10(6-16-19)18-12(20)21-17-5-7-8(13)3-2-4-9(7)15/h2-6H,1H3,(H,18,20)

InChI Key

UBVVEAXPUVPRHS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)ON=CC2=C(C=CC=C2Cl)F)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-amine Intermediate

The starting pyrazole derivative, 5-chloro-1-methyl-1H-pyrazole-4-amine, is typically synthesized via halogenation and methylation of pyrazole precursors. Literature indicates that halogenation at the 5-position can be achieved using diazotization followed by halide substitution reactions, employing reagents such as sodium nitrite and copper halides under acidic conditions. Methylation at the N-1 position is accomplished using methyl iodide or dimethyl sulfate in the presence of a base.

Formation of Carbamoyl Oxime Linkage

The key step involves coupling the pyrazole amine with an oxime carbamoyl derivative. This is achieved by reacting the amine with an appropriate chloroformate or carbonyl diimidazole derivative to form the carbamoyl intermediate, which is then treated with hydroxylamine to generate the oxime functionality. The reaction requires careful control of pH and temperature to prevent side reactions and ensure high selectivity.

Condensation with 2-chloro-6-fluorobenzaldehyde

The final step is the condensation of the carbamoyl oxime intermediate with 2-chloro-6-fluorobenzaldehyde to form the Schiff base (methyleneamino) linkage. This step is typically conducted under mild acidic or neutral conditions to promote imine formation without decomposition. Solvents such as ethanol or acetonitrile are preferred for their ability to dissolve both reactants and facilitate the reaction.

Alternative Synthetic Approaches and Optimization

Microwave-Assisted Synthesis

Recent research highlights the use of microwave irradiation to accelerate the synthesis of pyrazole derivatives, including formyl pyrazoles, which are precursors to the target compound. Microwave-assisted methods reduce reaction times significantly (from hours to minutes) and improve yields by enhancing molecular collisions and energy efficiency.

For example, the Vilsmeier–Haack reaction under microwave conditions has been shown to improve yields of pyrazole-4-carbaldehydes from 60% to over 90% by increasing the equivalents of phosphorus oxychloride and optimizing temperature and time. This approach could be adapted to the synthesis of the pyrazole intermediate in the target compound's preparation.

Continuous Flow Synthesis

Industrial scale-up benefits from continuous flow reactors, which provide better control over reaction parameters such as temperature, mixing, and residence time, leading to improved yields and reproducibility. VulcanChem notes that continuous flow methods can optimize the multi-step synthesis of this compound, enhancing efficiency and product quality.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Halogenation and methylation Diazotization + CuX salts; methyl iodide/base Formation of 5-chloro-1-methyl-1H-pyrazole-4-amine intermediate
2 Carbamoylation and oxime formation Chloroformate or CDI + hydroxylamine, controlled pH Formation of carbamoyl oxime intermediate
3 Schiff base condensation 2-chloro-6-fluorobenzaldehyde, mild acid, ethanol Formation of final imine linkage to yield target compound
4 Optional microwave-assisted step Microwave irradiation, DMF-POCl3, 60 °C, 10 min Enhanced yield and reduced reaction time for pyrazole aldehyde precursor
5 Continuous flow optimization Flow reactors, controlled temperature and mixing Improved scalability and reproducibility

Research Findings and Yield Data

  • Conventional synthesis of pyrazole-4-carbaldehydes via Vilsmeier–Haack reaction typically yields 60%, whereas microwave-assisted methods increase yields to approximately 90% with reduced reaction times.

  • The carbamoyl oxime formation step requires precise pH control; deviations can lead to hydrolysis or side products, impacting overall yield and purity.

  • Continuous flow synthesis improves batch-to-batch consistency and can reduce impurities by maintaining steady reaction conditions, which is critical for industrial production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • Electron-Withdrawing Groups: The target compound’s 2-chloro-6-fluorophenyl group contrasts with the trifluoromethyl and dichlorophenyl groups in fipronil intermediates (e.g., 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole). While both feature chloro substituents, fipronil derivatives include trifluoromethyl groups, which enhance lipophilicity and pesticidal efficacy .
  • Carbamate vs. Carbonitrile/Ester Functional Groups: Unlike carbonitrile-bearing pyrazoles (e.g., 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile) or ester derivatives (e.g., ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate) , the carbamate group in the target compound may improve hydrogen-bonding capacity and metabolic stability.
  • Ring Substitution Patterns : The methyl group at position 1 in the target compound differs from ethyl or benzyl substituents in analogs (e.g., 1-(2-chloroethyl) or 1-(4-fluorobenzyl) groups) . Smaller alkyl groups like methyl may reduce steric hindrance, enhancing binding to molecular targets.

Pesticidal Activity

  • Comparison with Fipronil Analogs: Fipronil intermediates (e.g., 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile) rely on trifluoromethyl and sulfinyl groups for insecticidal action . The target compound’s 2-chloro-6-fluorophenyl group may offer milder pesticidal activity due to reduced electron-withdrawing effects compared to trifluoromethyl.

Biological Activity

5-Chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole (CAS No. 648427-16-1) is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which may contribute to various pharmacological effects. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic potentials.

  • Molecular Formula : C12H9Cl2FN4O2
  • Molecular Weight : 331.13 g/mol
  • Density : 1.51 g/cm³ (predicted)
  • pKa : 11.06 (predicted)

Biological Activity Overview

The biological activity of 5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole has been studied in several contexts:

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to 5-chloro-4-pyrazole have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Activity Type
5-Chloro-Pyrazole50Bactericidal
2-Chloro-6-Fluorophenyl Derivative30Bacteriostatic

In a comparative study, the pyrazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternatives in antimicrobial therapy .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole compounds are well-documented. Studies have shown that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.

CompoundCOX Inhibition (%)Selectivity Index
Compound A858.22
Compound B789.31

5-Chloro-4-pyrazole exhibited significant anti-inflammatory activity in carrageenan-induced edema models, demonstrating a reduction in paw swelling comparable to traditional NSAIDs .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

  • Study on Antimicrobial Efficacy :
    • A series of synthesized pyrazoles were tested against biofilms formed by Pseudomonas aeruginosa and Candida albicans .
    • Results indicated that certain derivatives inhibited biofilm formation significantly, with some achieving over 70% inhibition at low concentrations .
  • Evaluation of Anti-inflammatory Properties :
    • An experimental model involving rats was used to assess the anti-inflammatory potential of various pyrazole derivatives.
    • The most potent derivative demonstrated an IC50 value significantly lower than that of standard treatments, indicating superior efficacy .

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